3-Bromobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including palladium-catalyzed reactions, halodeboronation, and bromocyclization. For instance, the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles is achieved through a palladium-catalyzed arylation followed by acidic deprotection/cyclization . Similarly, 2-bromo-3-fluorobenzonitrile is synthesized via bromodeboronation of aryl boronic acids . These methods demonstrate the versatility of brominated intermediates in constructing complex aromatic structures.
Molecular Structure Analysis
The molecular structure of brominated compounds can be determined using various analytical techniques, such as single crystal structural analysis. For example, the structure of 3-beta-bromobenzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene was elucidated using this method, providing detailed information about the spatial arrangement of atoms within the molecule . This level of structural analysis is crucial for understanding the reactivity and properties of brominated aromatic compounds.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo a variety of chemical reactions. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones are synthesized from 2-alkynylbenzoic acids through bromocyclization and can further react via palladium-catalyzed cross-coupling . Additionally, 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides are prepared by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These reactions highlight the reactivity of bromine in facilitating the formation of new bonds and the synthesis of diverse molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This can affect the boiling point, melting point, and solubility of the compound. The reactivity of the bromine atom also allows for further functionalization through nucleophilic substitution or coupling reactions, as seen in the synthesis of various heterocycles and aromatic compounds [3, 7, 9, 10]. The bromine atom's ability to participate in different chemical reactions makes brominated compounds valuable intermediates in organic synthesis.
Scientific Research Applications
Synthesis of Antibacterial and Antifungal Agents : Ahmmed et al. (2022) synthesized a series of methyl β-d-galactopyranoside derivatives using 3-bromobenzoyl chloride. These derivatives demonstrated promising antibacterial and antifungal activities, as indicated by their inhibition of fungal mycelial growth and minimum inhibitory concentration experiments. Molecular docking studies further identified these derivatives as potential drug candidates for microbial pathogens (Ahmmed et al., 2022).
Organic Synthesis of Imide Derivatives : Desmond et al. (2020) synthesized acyclic meta-bromo substituted imide derivatives from 3-bromobenzoyl chloride, which was a crucial reagent in their standard condensation reaction conditions. The study highlights the role of 3-bromobenzoyl chloride in facilitating specific organic synthesis processes (Desmond et al., 2020).
Catalytic Applications in Chemical Reactions : Yen et al. (2007) discussed the use of 3-bromobenzoyl chloride in the formation of Pd(II) complexes with N,S-heterocyclic carbene ligands. These complexes exhibited high activity toward Suzuki-Miyaura coupling of aryl bromides and activated aryl chlorides, demonstrating the utility of 3-bromobenzoyl chloride in catalysis (Yen et al., 2007).
Heterocyclic Synthesis : Mohareb et al. (1990) reported a novel synthesis method using o-hydroxy-α-bromoacetophenone, where 3-bromobenzoyl chloride played a key role. This study highlights its application in the synthesis of heterocyclic compounds (Mohareb et al., 1990).
Insecticidal and Fungicidal Activities : Zhu et al. (2014) synthesized novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides using pyrazole carbonyl chloride, which includes 3-bromobenzoyl chloride. These compounds were evaluated for insecticidal and fungicidal activities, showcasing the chemical's potential in agrochemical research (Zhu et al., 2014).
Cellulose Derivative Synthesis : El Hamdaoui et al. (2015) utilized 3-bromobenzoyl chloride in the synthesis of cellulose derivatives. They investigated the effects of reaction conditions on the degree of substitution of cellulose p-bromobenzoate, an important aspect in material science (El Hamdaoui et al., 2015).
Safety And Hazards
3-Bromobenzoyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOOZQFGWNZNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061907 | |
Record name | Benzoyl chloride, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzoyl chloride | |
CAS RN |
1711-09-7 | |
Record name | 3-Bromobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromobenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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